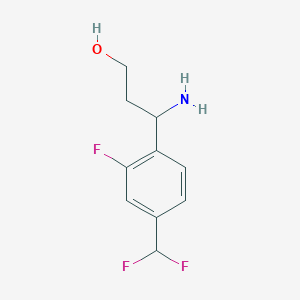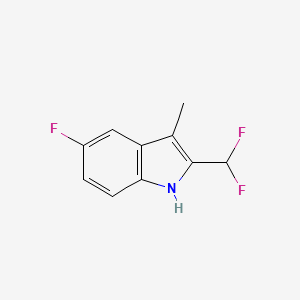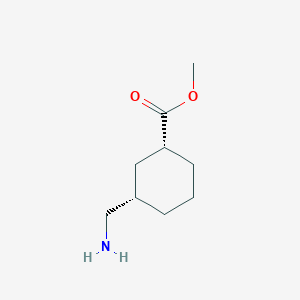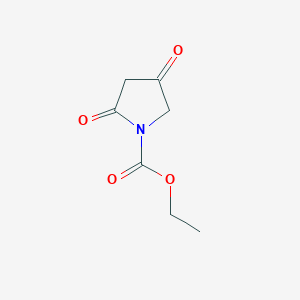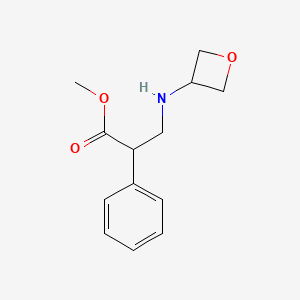
Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate is a compound that belongs to the class of oxetane derivatives. . The presence of the oxetane ring in the structure of this compound imparts unique reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with azetidin-2-one in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF). The reaction proceeds through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound . Another method involves the use of trimethyloxosulfonium iodide to open an epoxide ring, followed by ring closure to form the oxetane ring . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products depending on the reagents and conditions used . Common reagents for these reactions include bromine (Br2) for bromination and meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation . The major products formed from these reactions include brominated and epoxidized derivatives of the compound.
Scientific Research Applications
Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates . The unique reactivity of the oxetane ring makes it a valuable scaffold for the development of new pharmaceuticals. In materials science, the compound is used in the synthesis of novel polymers and materials with unique properties . Additionally, it has applications in organic synthesis as a versatile intermediate for the preparation of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate is primarily related to its ability to undergo ring-opening reactions under various conditions. The oxetane ring can be opened to form reactive intermediates that can further react with other molecules, leading to the formation of new products . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used. In medicinal chemistry, the compound’s mechanism of action may involve interactions with specific enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate can be compared with other oxetane derivatives, such as Methyl 2-(oxetan-3-ylidene)acetate and 3-((Oxetan-3-ylamino)methyl)benzonitrile . These compounds share the oxetane ring structure but differ in their substituents and overall reactivity. The uniqueness of this compound lies in its specific combination of the oxetane ring with a phenylpropanoate moiety, which imparts distinct chemical properties and potential applications. The comparison highlights the versatility of oxetane derivatives in various fields of research and their potential for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12(7-14-11-8-17-9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
InChI Key |
BLCTVSYIUAHUSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CNC1COC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



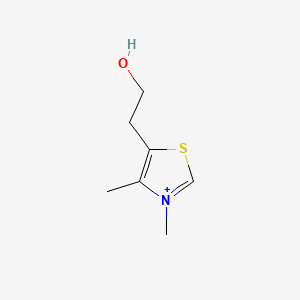
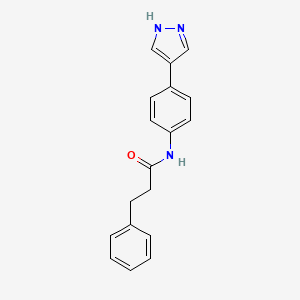
![2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12980533.png)

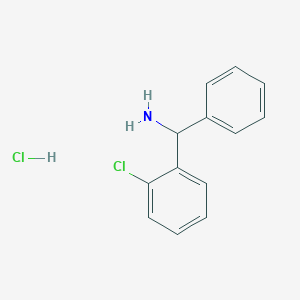
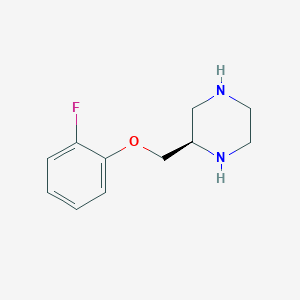
![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B12980543.png)

